molecular formula C12H11N3O4 B5704161 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide

Cat. No.: B5704161
M. Wt: 261.23 g/mol
InChI Key: IVEPJTNIZJFBFM-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the reaction. The protection group is then removed by treatment with hydrochloric acid, followed by purification through methods like medium-pressure liquid chromatography (MPLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and automated synthesis platforms, can be applied to scale up the production of this compound. These methods ensure high yield and purity while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzamide moiety differentiates it from other pyrimidine derivatives, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)10(16)14-9-6-13-12(18)15-11(9)17/h2-6H,1H3,(H,14,16)(H2,13,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEPJTNIZJFBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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